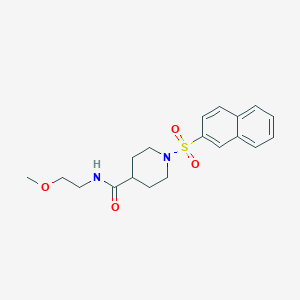

N-(2-methoxyethyl)-1-(2-naphthylsulfonyl)piperidine-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-methoxyethyl)-1-(2-naphthylsulfonyl)piperidine-4-carboxamide, also known as ML297, is a small molecule compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of piperidine derivatives and has been synthesized using various methods.

Mecanismo De Acción

N-(2-methoxyethyl)-1-(2-naphthylsulfonyl)piperidine-4-carboxamide modulates the activity of KATP channels by binding to the sulfonylurea receptor (SUR) subunit, which is responsible for sensing changes in intracellular ATP levels. This compound binding to SUR induces a conformational change that opens the potassium channel pore, leading to membrane hyperpolarization and inhibition of neuronal excitability. This compound also activates the GIRK family of potassium channels by binding to the G protein-coupled inwardly rectifying potassium (GIRK) channel subunit, leading to the opening of the potassium channel pore and membrane hyperpolarization.

Biochemical and Physiological Effects:

This compound has been shown to have various biochemical and physiological effects, including the regulation of insulin secretion, neuronal excitability, pain perception, and cardiovascular function. This compound has been shown to increase insulin secretion by activating KATP channels in pancreatic beta cells. This compound has also been shown to inhibit neuronal excitability by activating KATP and GIRK channels in the brain. This compound has been shown to reduce pain perception by activating GIRK channels in sensory neurons. This compound has also been shown to have cardioprotective effects by activating KATP channels in the heart.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-(2-methoxyethyl)-1-(2-naphthylsulfonyl)piperidine-4-carboxamide has several advantages for lab experiments, including its high potency, selectivity, and solubility in water. This compound has also been shown to have good pharmacokinetic properties, including good oral bioavailability and blood-brain barrier penetration. However, this compound has some limitations, including its potential off-target effects, which may affect the interpretation of experimental results. This compound also requires careful dosing and monitoring to avoid toxicity.

Direcciones Futuras

N-(2-methoxyethyl)-1-(2-naphthylsulfonyl)piperidine-4-carboxamide has significant potential for therapeutic applications in various diseases, including Parkinson's disease, epilepsy, and chronic pain. Future research directions include the development of more potent and selective this compound analogs, the investigation of this compound's effects on other ion channels and receptors, and the evaluation of this compound's efficacy and safety in animal models and human clinical trials. This compound also has potential applications in drug discovery and screening, as well as in the development of new diagnostic tools for diseases involving the KATP and GIRK channels.

Métodos De Síntesis

N-(2-methoxyethyl)-1-(2-naphthylsulfonyl)piperidine-4-carboxamide can be synthesized using various methods, including the reaction of 2-naphthylsulfonyl chloride with piperidine-4-carboxylic acid, followed by the addition of 2-methoxyethylamine. Another method involves the reaction of 2-naphthylsulfonyl chloride with piperidine-4-carboxamide, followed by the addition of 2-methoxyethanamine. The purity and yield of the synthesized compound can be improved by recrystallization or column chromatography.

Aplicaciones Científicas De Investigación

N-(2-methoxyethyl)-1-(2-naphthylsulfonyl)piperidine-4-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including Parkinson's disease, epilepsy, and chronic pain. This compound has been shown to modulate the activity of the ATP-sensitive potassium channel (KATP), which plays a crucial role in the regulation of insulin secretion, neuronal excitability, and cardiovascular function. This compound has also been shown to activate the GIRK family of potassium channels, which are involved in the regulation of neuronal excitability and pain perception.

Propiedades

IUPAC Name |

N-(2-methoxyethyl)-1-naphthalen-2-ylsulfonylpiperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O4S/c1-25-13-10-20-19(22)16-8-11-21(12-9-16)26(23,24)18-7-6-15-4-2-3-5-17(15)14-18/h2-7,14,16H,8-13H2,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZORXVNICRQKYBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)C1CCN(CC1)S(=O)(=O)C2=CC3=CC=CC=C3C=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5368466.png)

![N-[5-({[3-(1-piperidinyl)propyl]amino}sulfonyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5368470.png)

![2-methyl-4-{[4-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}-1H-benzimidazole](/img/structure/B5368476.png)

![1-(1H-pyrrol-2-ylcarbonyl)-3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5368483.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-1-(9H-purin-6-yl)-3-piperidinamine](/img/structure/B5368489.png)

![9H-benzo[5,6]chromeno[2,3-d]pyrimidine-9,11(10H)-dione](/img/structure/B5368497.png)

![3-(4-chlorophenyl)-7,8-dihydro-6H-cyclopenta[e]pyrazolo[1,5-a]pyrimidine](/img/structure/B5368504.png)

![4-ethyl-5-({1-[(6-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-4-piperidinyl}methyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5368512.png)

![3-{1-[2-(methylthio)phenyl]-5-phenyl-1H-pyrrol-2-yl}propanoic acid](/img/structure/B5368528.png)

![2-(3-{[1-(2-furylmethyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5368534.png)

![N-1-adamantyl-3-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B5368562.png)